ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O3S/c1-2-26-16(25)12-6-7-13-14(12)19-17(27-13)20-15(24)10-4-3-5-11(8-10)23-9-18-21-22-23/h3-5,8-9,12H,2,6-7H2,1H3,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCUAVJKNZHYQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=C1N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, structural characteristics, and biological activities, supported by relevant data and studies.
Chemical Structure and Properties
The compound has the following chemical formula: C17H16N6O3S, with a molecular weight of 384.41 g/mol. It contains a tetrazole ring, which is known for its diverse biological activity, including antimicrobial and anticancer properties. The structural diagram can be represented as follows:
| Component | Description |
|---|---|
| IUPAC Name | Ethyl 2-[[3-(tetrazol-1-yl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxylate |
| Molecular Formula | C17H16N6O3S |
| Molecular Weight | 384.41 g/mol |
| Purity | Typically ≥95% |
Synthesis
The synthesis of this compound involves several steps including the formation of the tetrazole moiety and subsequent coupling reactions. The detailed synthetic pathway is critical for understanding its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of tetrazole derivatives. For instance, compounds similar to this compound demonstrated significant activity against various bacterial strains.
- Antibacterial Studies :
- A study showed that tetrazole derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against standard bacterial strains such as Staphylococcus epidermidis and Escherichia coli .
- The compound was particularly effective in inhibiting biofilm formation and reducing pathogenicity in model organisms like Galleria mellonella .
Anticancer Activity
The anticancer potential of tetrazole-containing compounds has been extensively researched:
- Cytotoxicity Assays :
- In vitro studies indicated that derivatives of tetrazoles could inhibit cancer cell growth with IC50 values ranging between 3.83 to 11.94 μM against various cancer cell lines including colorectal and breast cancer .
- These findings suggest that this compound may possess similar anticancer properties.
Case Studies
Several case studies have documented the biological effects of related compounds:
Scientific Research Applications
Synthesis Overview
The synthesis of ethyl 2-(3-(1H-tetrazol-1-yl)benzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate involves several key steps:
- Formation of the Tetrazole Moiety : The synthesis begins with the preparation of the tetrazole ring, which is crucial for the compound's biological activity.
- Coupling Reactions : Subsequent reactions involve coupling the tetrazole with benzamide derivatives to form the desired product.
Antimicrobial Applications
Recent studies have highlighted the compound's potential as an antimicrobial agent:
- Antibacterial Activity : Research indicates that derivatives containing the tetrazole ring exhibit minimum inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various bacterial strains, including Staphylococcus epidermidis and Escherichia coli .
- Biofilm Inhibition : The compound has shown effectiveness in inhibiting biofilm formation in model organisms such as Galleria mellonella, suggesting potential applications in treating biofilm-associated infections .
Anticancer Potential
The anticancer properties of this compound have been extensively studied:
- Cytotoxicity Assays : In vitro studies reveal that related tetrazole derivatives can inhibit cancer cell growth with IC50 values ranging from 3.83 to 11.94 μM against various cancer cell lines, including colorectal and breast cancer .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Antibacterial Effects : A study demonstrated that tetrazole derivatives significantly reduced bacterial load in infected models, indicating their potential as therapeutic agents against resistant bacterial strains.
- Research on Anticancer Activity : Another study evaluated a series of tetrazole-containing compounds and found that they effectively induced apoptosis in cancer cells, supporting their use in cancer therapy.
Q & A
Q. What in silico tools predict toxicity and metabolic stability?
- Methodological Answer : ADMET predictors (e.g., SwissADME, ProTox-II) estimate hepatotoxicity (CYP450 inhibition) and Ames test mutagenicity. MDCK permeability assays validate P-gp efflux ratios. Metabolite identification uses hepatic microsomes (human/rat) with LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
